Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

2-(4-Fluorophenyl)-2-methylpropanoic acid structure
93748-19-7 structure
Nome del prodotto:2-(4-Fluorophenyl)-2-methylpropanoic acid
Numero CAS:93748-19-7
MF:C10H11FO2
MW:182.191546678543
CID:1057385

2-(4-Fluorophenyl)-2-methylpropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Fluorophenyl)-2-methylpropanoic acid
    • 2-(4-Fluorophenyl)-2-methylpropionic acid
    • 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)
    • Inchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
    • Chiave InChI: IOSAIRIBZLAABD-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)(C)C1C=CC(F)=CC=1)O

Proprietà calcolate

  • Massa esatta: 182.07400
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2

Proprietà sperimentali

  • Densità: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 268.8±15.0 ºC (760 Torr),
  • Punto di infiammabilità: 116.3±20.4 ºC,
  • Solubilità: Molto leggermente solubile (0,55 g/l) (25°C),
  • PSA: 37.30000
  • LogP: 2.18790

2-(4-Fluorophenyl)-2-methylpropanoic acid Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

2-(4-Fluorophenyl)-2-methylpropanoic acid Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-(4-Fluorophenyl)-2-methylpropanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-68812-2.5g
2-(4-fluorophenyl)-2-methylpropanoic acid
93748-19-7 95.0%
2.5g
$295.0 2025-03-21
Enamine
EN300-68812-0.1g
2-(4-fluorophenyl)-2-methylpropanoic acid
93748-19-7 95.0%
0.1g
$66.0 2025-03-21
Enamine
EN300-68812-10.0g
2-(4-fluorophenyl)-2-methylpropanoic acid
93748-19-7 95.0%
10.0g
$900.0 2025-03-21
Apollo Scientific
PC902103-1g
2-(4-Fluorophenyl)-2-methylpropanoic acid
93748-19-7 98%
1g
£173.00 2025-02-22
Alichem
A019116880-10g
2-(4-Fluorophenyl)-2-methylpropanoic acid
93748-19-7 95%
10g
$872.10 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93117-5G
2-(4-fluorophenyl)-2-methylpropanoic acid
93748-19-7 95%
5g
¥ 3,755.00 2023-04-12
Aaron
AR006266-1g
2-(4-Fluorophenyl)-2-methylpropanoic acid
93748-19-7 97%
1g
$183.00 2025-01-23
Aaron
AR006266-250mg
2-(4-Fluorophenyl)-2-methylpropanoic acid
93748-19-7 97%
250mg
$94.00 2025-01-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165108-10g
2-(4-Fluorophenyl)-2-methylpropanoic acid
93748-19-7 97%
10g
¥8392.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93117-250mg
2-(4-fluorophenyl)-2-methylpropanoic acid
93748-19-7 95%
250mg
¥533.0 2024-04-16

2-(4-Fluorophenyl)-2-methylpropanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; Bolli, Shyam Kumar; Sundararaju, Basker, Chemical Science, 2017, 8(3), 2431-2435

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ,  Water ;  rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds
Xiong, Heng-Ying; Besset, Tatiana; Cahard, Dominique; Pannecoucke, Xavier, Journal of Organic Chemistry, 2015, 80(8), 4204-4212

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophrenia
Higgins, Mendi A.; Marcin, Lawrence R.; Christopher Zusi, F.; Gentles, Robert; Ding, Min; et al, Bioorganic & Medicinal Chemistry, 2017, 25(2), 496-513

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  16 h, reflux
Riferimento
Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic Rearrangement
Yang, Guoqiang; Wu, Hua; Gallarati, Simone; Corminboeuf, Clemence ; Wang, Qian; et al, Journal of the American Chemical Society, 2022, 144(31), 14047-14052

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Method for preparing α-(4-substituted-phenyl)isobutyric acid
, China, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonates
Fujio, Mizue; Funatsu, Kimito; Shibata, Koji; Yoshinaga, Hironori; Maeda, Yasuyuki; et al, Memoirs of the Faculty of Science, 1984, 14(2), 319-32

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → rt
Riferimento
Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof
, World Intellectual Property Organization, , ,

2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials

2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products

2-(4-Fluorophenyl)-2-methylpropanoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid
A853013
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):172.0/421.0